5-Aminoadamantane-2-one

Description

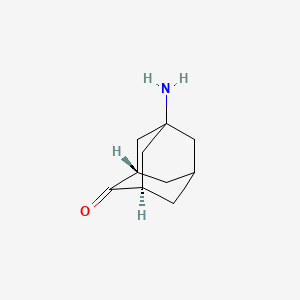

5-Aminoadamantane-2-one is a derivative of adamantane, a rigid tricyclic hydrocarbon known for its thermal stability and unique cage-like structure. This compound features an amino (-NH₂) group at the 5-position and a ketone (-C=O) at the 2-position of the adamantane skeleton.

Properties

IUPAC Name |

(1R,3S)-5-aminoadamantan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5,11H2/t6?,7-,8+,10? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBKMQRDMLOJNV-VZCHMASFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoadamantane-2-one typically involves the introduction of an amino group at the 5-position of the adamantane ring and a ketone group at the 2-position. One common method involves the reaction of 5-bromo-2-adamantanone with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH) in a solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoadamantane-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 5-Aminoadamantane-2-one is used as a building block in the synthesis of various complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown promise in modulating enzyme activity and interacting with biological targets, making it a candidate for drug discovery .

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as viral infections, neurodegenerative disorders, and cancer. The stability and bioavailability of adamantane derivatives enhance their effectiveness as drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the durability and performance of these materials .

Mechanism of Action

The mechanism of action of 5-Aminoadamantane-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Hydroxyadamantan-2-one (CAS 20098-14-0)

- Structure : Features a hydroxyl (-OH) group at the 5-position and a ketone at the 2-position.

- Key Data : Molecular formula C₁₀H₁₄O₂, molar mass 166.22 g/mol. Mass spectrometry studies reveal fragmentation patterns dominated by loss of the hydroxyl group and subsequent adamantane backbone rearrangements .

- Applications: Used as a precursor in synthesizing more complex adamantane derivatives. Its hydroxyl group enhances solubility compared to non-polar adamantane analogs .

1-Aminoadamantane (Amantadine)

- Structure: Amino group at the 1-position, lacking the 2-ketone moiety.

- Key Data: CAS 665-66-7; widely studied as an antiviral and anti-Parkinsonian agent. Unlike 5-Aminoadamantane-2-one, it lacks steric hindrance from the ketone group, enabling better blood-brain barrier penetration .

2-Aminoadamantane Derivatives

- Structure: Amino group at the 2-position, often with additional substitutions.

- Key Data : Derivatives like 2-adamantanamine hydrochloride (CAS 62075-23-4) show altered pharmacokinetics due to the ketone’s absence. These compounds are less thermally stable than their 5-substituted counterparts .

Aminoindanes (e.g., MDAI, 5-IAI)

- Structure : Conformationally restricted analogs of amphetamine, featuring an indane backbone.

- Pharmacology: Unlike adamantane derivatives, aminoindanes like 5-IAI exhibit serotonin-releasing effects similar to MDMA, highlighting the impact of structural rigidity on receptor interaction .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties/Applications |

|---|---|---|---|---|---|

| This compound | Not available | C₁₀H₁₅NO | 165.23 (theoretical) | -NH₂, -C=O | Hypothesized neuroprotective agent |

| 5-Hydroxyadamantan-2-one | 20098-14-0 | C₁₀H₁₄O₂ | 166.22 | -OH, -C=O | Synthetic precursor; enhanced solubility |

| 1-Aminoadamantane | 665-66-7 | C₁₀H₁₇N | 151.25 | -NH₂ | Antiviral (influenza A), Parkinson’s therapy |

| 2-Adamantanamine HCl | 62075-23-4 | C₁₀H₁₈ClNO | 203.70 | -NH₂ (HCl salt) | Research chemical; thermal instability |

| 5-IAI | 1346607-48-1 | C₉H₁₀IN | 259.09 | -NH₂, -I | Serotonergic activity; recreational use |

Research Findings

- Synthetic Challenges : 5-Substituted adamantan-2-ones require multi-step synthesis, often involving Friedel-Crafts alkylation or halogenation followed by functional group interconversion .

- Mass Spectrometry: 5-Hydroxyadamantan-2-one undergoes characteristic fragmentation, losing H₂O (-18 Da) and forming stable adamantane-derived ions, a pattern likely shared with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.